molecular formula C6H13ClFN B13516752 1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride

1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13516752
M. Wt: 153.62 g/mol
InChI Key: FOSQNJQNRPRFBH-UHFFFAOYSA-N
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Description

1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12FN·HCl It is a cyclopropane derivative with a fluoropropyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropanamine with a fluorinated propyl halide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the fluoropropyl group.

Scientific Research Applications

1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Fluoromethyl)cyclopropan-1-amine hydrochloride
  • 1-(3,3,3-Trifluoropropyl)cyclopropan-1-amine hydrochloride
  • 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride

Comparison: 1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride is unique due to its specific fluoropropyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, biological activity, and potential applications. The presence of the fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound for various research purposes.

Properties

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

IUPAC Name

1-(3-fluoropropyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C6H12FN.ClH/c7-5-1-2-6(8)3-4-6;/h1-5,8H2;1H

InChI Key

FOSQNJQNRPRFBH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCCF)N.Cl

Origin of Product

United States

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